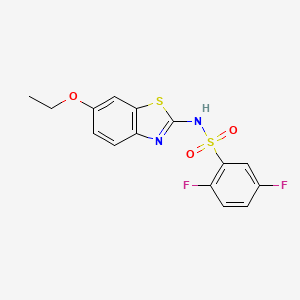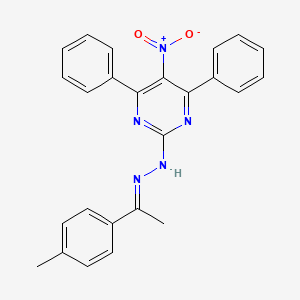![molecular formula C13H9ClF3N3O B5775281 N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research. It belongs to the class of urea herbicides and is commonly used as a selective herbicide to control weeds in crops such as soybean, cotton, and corn.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea acts as a photosystem II inhibitor, which prevents the transfer of electrons from water to plastoquinone in the photosynthetic electron transport chain. This leads to the accumulation of reactive oxygen species, which cause damage to the chloroplast and ultimately result in the death of the weed.
Biochemical and Physiological Effects:
This compound has been found to affect the metabolism of plants by altering the levels of amino acids, proteins, and carbohydrates. It also induces oxidative stress and disrupts the cellular membrane integrity. In cancer cells, this compound has been shown to cause defects in spindle formation and chromosome alignment, leading to cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea in lab experiments is its high selectivity towards broadleaf weeds, which makes it a useful tool for studying plant physiology. However, its toxicity towards non-target organisms and the environment limits its application in field studies. In cancer research, this compound has shown promising results in vitro, but its efficacy and safety in vivo are yet to be established.
Orientations Futures
Future research on N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea could focus on developing more efficient and environmentally friendly synthesis methods. In plant physiology, the mechanism of action of this compound could be further elucidated to understand its selectivity towards broadleaf weeds. In cancer research, studies could explore the potential of this compound as a chemotherapeutic agent and investigate its efficacy in animal models.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea involves the reaction between 5-chloro-2-pyridinecarboxylic acid and 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal activity. It selectively inhibits the growth of broadleaf weeds by interfering with their photosynthesis process. However, recent studies have also shown that this compound has potential applications in cancer research. It has been found to inhibit the growth of cancer cells by targeting the mitotic spindle and inducing cell cycle arrest.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLKHOUNRFVCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)


![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)


![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)
